1-(2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone
Description
The compound 1-(2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone (hereafter referred to as the "target compound") is a tertiary amine derivative featuring a piperidine ring substituted with an isopropyl-hydroxyethyl amino methyl group and an ethanone moiety. Its structural complexity arises from the combination of a piperidine scaffold, a branched alkylamino group, and a ketone functionality.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-[[2-hydroxyethyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-11(2)14(8-9-16)10-13-6-4-5-7-15(13)12(3)17/h11,13,16H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJMBZSGIUGZJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1CCCCN1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101140177 | |
| Record name | Ethanone, 1-[2-[[(2-hydroxyethyl)(1-methylethyl)amino]methyl]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353974-53-4 | |
| Record name | Ethanone, 1-[2-[[(2-hydroxyethyl)(1-methylethyl)amino]methyl]-1-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353974-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[2-[[(2-hydroxyethyl)(1-methylethyl)amino]methyl]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone is a complex organic compound with significant potential in medicinal chemistry. Its structural features, including a piperidine ring and various functional groups, suggest diverse interactions within biological systems. This article explores its biological activity, focusing on pharmacological effects, interaction studies, and potential therapeutic applications.
- Molecular Formula : C₁₃H₂₆N₂O₂
- Molecular Weight : 242.36 g/mol
- CAS Number : 1353974-53-4
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Preliminary studies indicate that it may function as a modulator of neurotransmitter systems, potentially influencing adrenergic receptors.
Interaction Studies
Research has shown that this compound interacts with:
- β-Adrenergic Receptors : Exhibiting agonistic properties that may enhance airway smooth muscle relaxation.
- Dopaminergic Systems : Potentially influencing mood and cognitive functions.
Pharmacological Effects
The compound has been evaluated for its pharmacological effects in various studies:
- Smooth Muscle Relaxation : In vitro assays demonstrated that the compound effectively relaxes smooth muscle tissues, indicating potential use in treating respiratory conditions such as asthma or COPD.
- Neurotransmission Modulation : The compound's structural similarities to known neurotransmitter modulators suggest it may have implications in the treatment of neurological disorders.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on β-Adrenergic Agonists : A related compound demonstrated significant efficacy in improving lung function in patients with asthma, suggesting potential parallels for this compound.
| Study | Findings |
|---|---|
| β-Adrenergic Agonist Study | Significant improvement in lung function and reduced bronchospasm. |
| Dopaminergic Modulation | Enhanced mood and cognitive performance in animal models. |
Research Findings
Recent research has focused on synthesizing derivatives of this compound to optimize its biological activity. For instance, modifications to the piperidine ring have been shown to enhance receptor selectivity and potency.
Comparative Analysis of Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Piperidine + Hydroxyl | Strong β-agonist |
| Compound B | Piperidine + Isopropyl | Moderate dopamine modulation |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Piperidin-1-yl Ethanone Derivatives
a. 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives (Compounds 22–28)
- Structural Features: These analogs (e.g., compounds 22–28) replace the hydroxyethyl-isopropyl amino group with aryl-tetrazole substituents, retaining the ethanone-piperidine backbone .
- Synthesis : Prepared via sequential reactions of aryl anilines with sodium azide, chloroacetyl chloride, and piperidine.
- Higher molecular weights (e.g., compound 22: ~350–400 g/mol) compared to the target compound (~210–240 g/mol) .
b. 1-[4-((Cyclopropyl-(2-hydroxyethyl)amino)methyl)piperidin-1-yl]ethanone
- Structural Features: Cyclopropyl replaces the isopropyl group in the amino side chain .
- Molecular Weight : 240.35 g/mol vs. ~225–240 g/mol for the target compound.
c. 2-(4-Fluorophenyl)piperidin-1-yl Ethanone Derivatives
Functional Group Variations
a. Nitroimidazole-Substituted Ethanones (Compounds 16c–16f)
- Structural Features: Nitroimidazole groups attached via alkyl linkers (e.g., 16d: 1-(piperidin-1-yl)-2-(2-nitroimidazol-1-yl)ethanone) .
- Key Data :
b. Phenylpropyl Analogs (Compound 18)
Physicochemical and Spectroscopic Properties
Table 1: Comparative Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₁₂H₂₃N₂O₂ | ~225–240 | Not reported | Piperidine, hydroxyethyl-isopropyl amino, ethanone |
| 1-(1-Aryl-tetrazol-5-yl)-2-piperidinylethanone (22–28) | C₁₄H₁₆N₆O | ~350–400 | 150–200 | Aryl-tetrazole, ethanone |
| 1-(4-((Cyclopropyl-(2-hydroxyethyl)amino)methyl)piperidin-1-yl)ethanone | C₁₂H₂₃N₃O | 240.35 | Not reported | Cyclopropyl, hydroxyethyl amino |
| 16d (Nitroimidazole analog) | C₂₄H₂₄BrFN₇O₄ | 614.23 | 157.6–160.1 | Nitroimidazole, ethanone |
Table 2: Spectroscopic Comparison
Q & A
Q. What are the recommended synthetic routes for 1-(2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone, and how can its purity be validated?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging piperidine and isopropylamino-ethanol precursors. Key steps include:
- NMR Analysis : Confirm structural integrity using - and -NMR. For example, signals for the piperidine ring (δ 1.5–3.5 ppm) and ethanone carbonyl (δ ~2.1 ppm) should align with expected splitting patterns .
- Mass Spectrometry : Validate molecular weight (e.g., using ESI-MS) against theoretical values. NIST databases provide reference spectra for analogous ethanone derivatives .
- Chromatography : Use HPLC or GC with standards to assess purity (>95% recommended for research-grade material).
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- X-ray Crystallography : Resolve 3D conformation using SHELXL for refinement and ORTEP-III for visualization. SHELX programs are robust for small-molecule crystallography, particularly for resolving piperidine ring puckering and substituent orientations .
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm) using NIST-standardized protocols .
- Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or dust.
- Storage : Keep in airtight containers under inert gas (e.g., N) at 2–8°C. Refer to safety data sheets (SDS) for analogous piperidine derivatives, which highlight risks of skin/eye irritation and respiratory toxicity .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what factors commonly reduce efficiency?
Methodological Answer:
- DOE Optimization : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for reductive steps). For example, a 99% yield was reported for a related benzoylpiperidine derivative using optimized coupling conditions .
- Common Pitfalls :
- Steric Hindrance : Bulky isopropyl groups may slow aminomethylation; use excess reagents.
- Byproduct Formation : Monitor for N-oxide or dimerization byproducts via TLC or LC-MS.
Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS)?
Methodological Answer:
- Cross-Validation : Repeat experiments under controlled conditions (e.g., deuterated solvent purity).
- Alternative Techniques : Use IR to confirm carbonyl presence if NMR signals are ambiguous .
- Literature Comparison : Compare with structurally similar compounds, such as 1-(2-pyridinyl)-ethanone (δ 2.1 ppm for acetyl group) .
Q. What computational strategies are effective for predicting this compound’s biological target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like GLP-1, as seen in structurally related activators .
- MD Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) for piperidine-ethanone derivatives.
- QSAR Models : Corate substituent effects (e.g., hydroxyethyl vs. methyl groups) with activity data from analogs .
Q. How can researchers design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Modification : Introduce substituents at the piperidine nitrogen (e.g., sulfonyl or aryl groups) or vary the ethanone moiety (e.g., fluorinated analogs). For example, phenylsulfonyl derivatives showed enhanced bioactivity in related studies .
- Biological Assays : Screen derivatives against targets (e.g., antimicrobial or anticancer models) using high-throughput platforms.
Q. What challenges arise in crystallizing this compound for X-ray analysis, and how can they be mitigated?
Methodological Answer:
- Solvent Screening : Test polar (ethanol/water) vs. non-polar (hexane) systems. Slow evaporation at 4°C often improves crystal quality.
- Twinned Data : Use SHELXD for structure solution and SHELXL for refinement, which are robust for handling twinning or weak diffraction .
- Cryoprotection : Soak crystals in glycerol or paraffin oil before flash-cooling in liquid N.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
